

In-Depth Technical Guide: 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No.: B1315989

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine**. Due to the limited availability of in-depth research specifically on this compound, this guide consolidates information from publicly available data and draws upon studies of structurally similar pyrazole derivatives to present a representative technical profile.

Chemical Identification and Properties

CAS Number: While a specific CAS number for **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine** is not readily available in public databases, it is listed under the MDL number MFCD06738295 by commercial suppliers.

Property	Data
Molecular Formula	C ₁₀ H ₈ F ₃ N ₃
Molecular Weight	227.19 g/mol
IUPAC Name	3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
InChI Key	HZZRLYJWBJHZHU-UHFFFAOYSA-N
SMILES	Nc1cc(n[nH]1)-c2ccc(cc2)C(F)(F)F
Physical Form	Solid

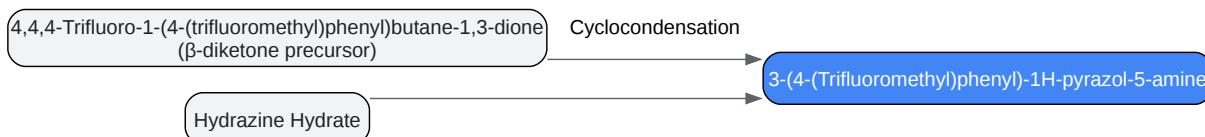
Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine** is not extensively documented. However, the synthesis of structurally related aminopyrazoles typically involves the cyclocondensation of a β -ketonitrile with hydrazine or a substituted hydrazine. The general synthetic approach is outlined below.

Representative Experimental Protocol

The synthesis of related compounds, such as 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, provides a viable synthetic strategy.^[1] This process involves the reaction of an appropriately substituted acetonitrile with an ester, followed by cyclization with a hydrazine.

Reaction Scheme:



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General synthesis of 3-aryl-1H-pyrazol-5-amines.

Materials:

- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (or a similar β -ketoester precursor)
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
- An appropriate solvent (e.g., ethanol)
- A base (e.g., triethylamine)

Procedure:

- A solution of the β -ketoester and 4-(trifluoromethyl)phenylhydrazine hydrochloride in ethanol is prepared.
- A base, such as triethylamine, is added to the mixture to neutralize the hydrochloride salt and facilitate the reaction.
- The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.
- Upon cooling, the product may precipitate and can be collected by filtration.
- Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

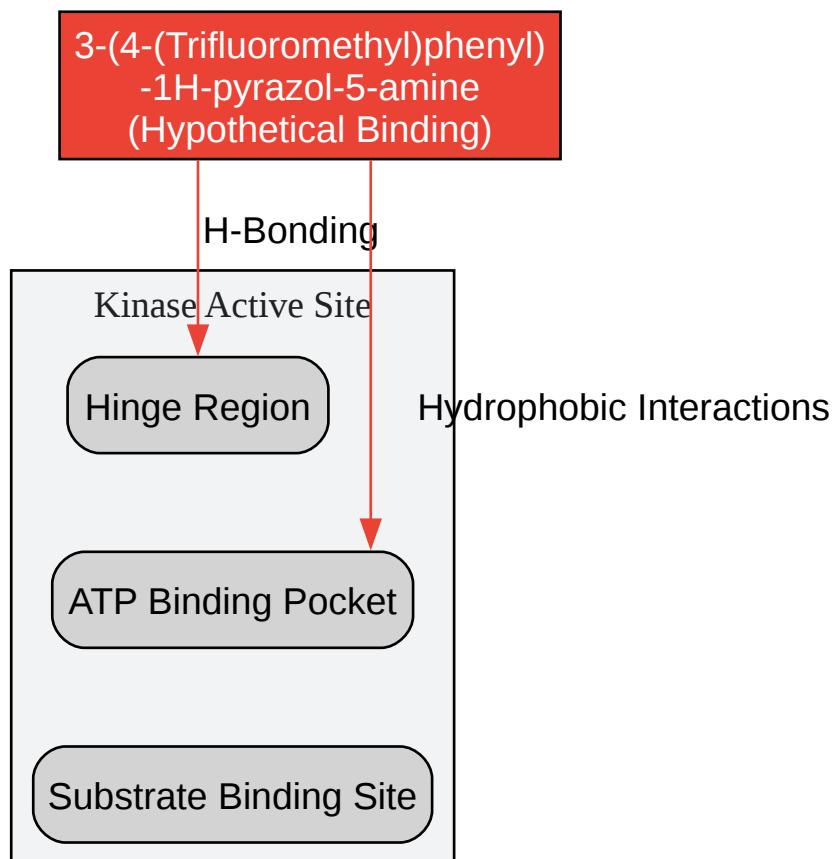
Potential Biological Activity and Applications

While specific biological data for **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine** is scarce, the pyrazole scaffold is a well-established pharmacophore in drug discovery. The presence of a trifluoromethylphenyl group is often associated with enhanced metabolic stability and binding affinity. Derivatives of 5-aminopyrazole have shown a wide range of biological activities.

Kinase Inhibition

Many pyrazole derivatives are potent kinase inhibitors.^[2] They often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain. The 5-amino group can form crucial hydrogen bonds with the kinase backbone. Given its structure, **3-(4-**

(Trifluoromethyl)phenyl-1H-pyrazol-5-amine is a candidate for screening against various kinase targets, particularly those implicated in cancer and inflammatory diseases. For instance, related 3-amino-1H-pyrazole derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 16 (CDK16).^[2]



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Hypothetical binding mode in a kinase active site.

Anticancer and Anti-inflammatory Properties

Numerous studies have reported the anticancer and anti-inflammatory activities of pyrazole derivatives.^{[3][4][5]} For example, certain 3-aryl-4-alkylpyrazol-5-amines have demonstrated anti-proliferation activities against osteosarcoma and lung cancer cell lines.^[5] The anti-inflammatory effects are often attributed to the inhibition of enzymes like COX and LOX.

Data on Structurally Related Compounds

The following table summarizes biological activity data for pyrazole derivatives that are structurally related to the topic compound.

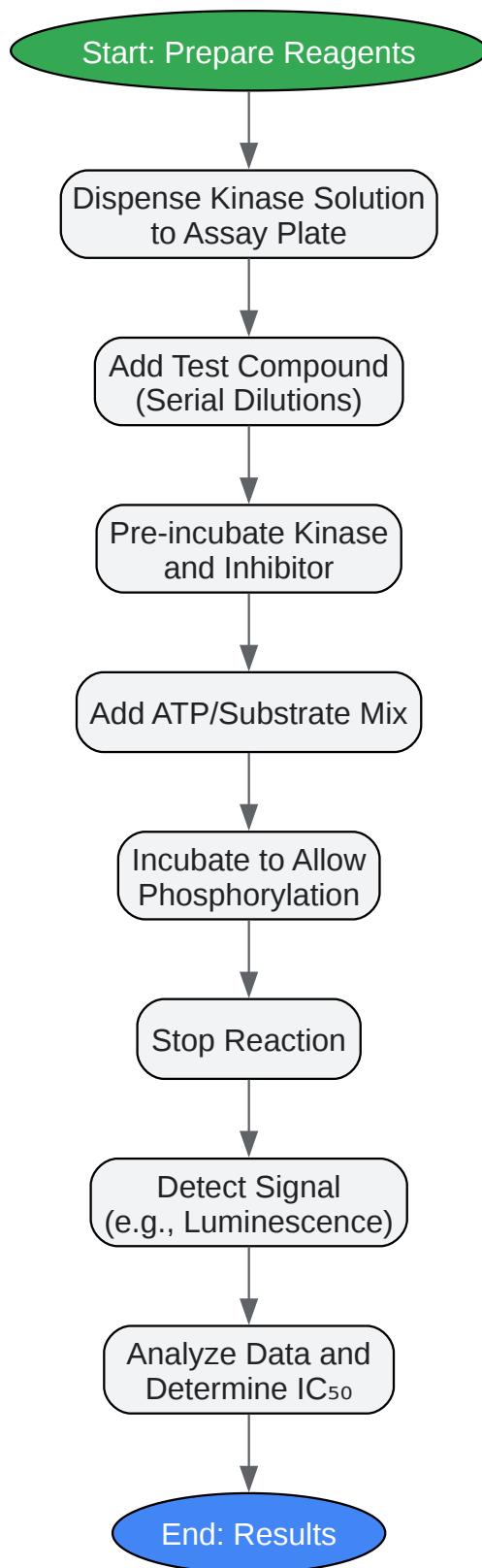
Compound/Derivative Class	Target/Activity	Reported IC ₅₀ /EC ₅₀
3-Amino-1H-pyrazole-based inhibitors	CDK16	EC ₅₀ = 33 nM[2]
3-Aryl-4-alkylpyrazol-5-amines	U-2 OS (osteosarcoma) cells	IC ₅₀ = 0.9 μM[5]
3-Aryl-4-alkylpyrazol-5-amines	A549 (lung cancer) cells	IC ₅₀ = 1.2 μM[5]

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to evaluate the biological activity of **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine**.

In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.



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Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This protocol is a standard colorimetric assay for assessing cell viability.

- Cell Culture: Maintain and culture the desired cancer cell lines under standard conditions.
- Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with serial dilutions of **3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine** for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a chemical entity with significant potential for drug discovery, particularly in the areas of oncology and inflammation, based on the well-documented activities of the pyrazole scaffold. While specific, in-depth studies on this particular molecule are limited, the available information on related compounds provides a strong rationale for its further investigation. The synthetic routes are generally well-established for this class of compounds, and a variety of standard biological assays can be employed to elucidate its pharmacological profile. Future research should focus on detailed synthesis and purification, comprehensive screening against a panel of kinases and cancer cell lines, and subsequent mechanism of action studies to fully characterize the therapeutic potential of this compound.

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